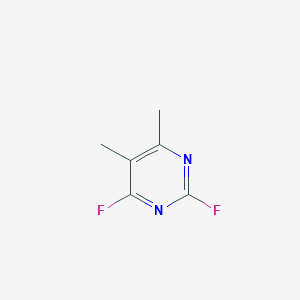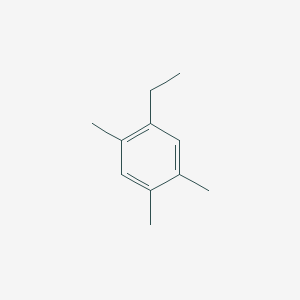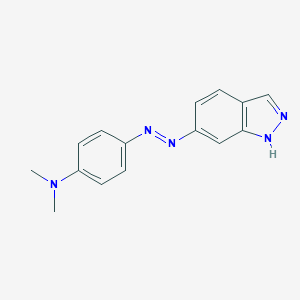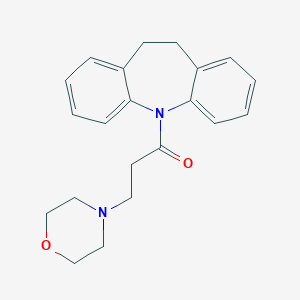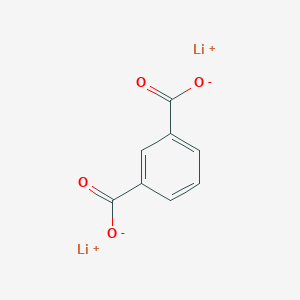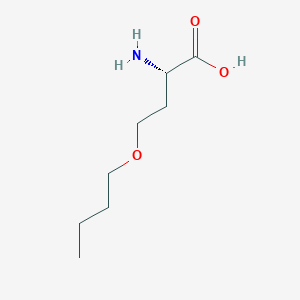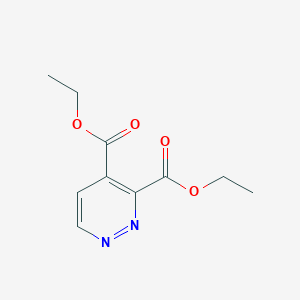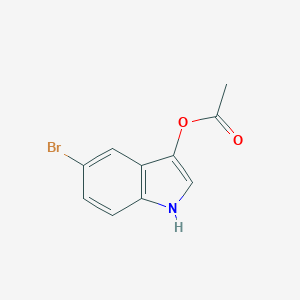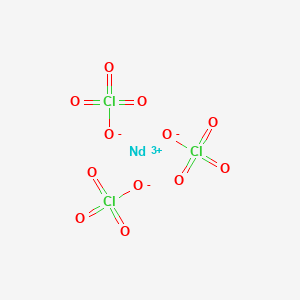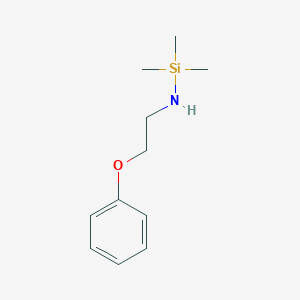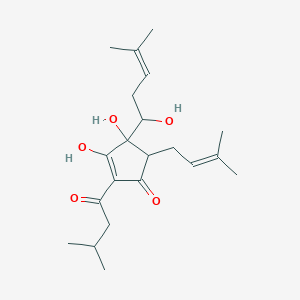
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a natural product that is commonly known as curcumin. It is a yellow pigment that is found in turmeric, a spice that is commonly used in Indian cuisine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
Curcumin exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. Curcumin also has antioxidant properties, which help to protect cells from oxidative damage. In addition, curcumin has been shown to modulate the expression of various genes involved in disease processes.
Biochemische Und Physiologische Effekte
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, curcumin has been shown to improve insulin sensitivity and lipid metabolism in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. Curcumin is also relatively stable and can be stored for long periods of time. However, curcumin has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, curcumin has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on curcumin. One area of research is the development of novel formulations of curcumin that improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways for curcumin in disease processes. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of curcumin in humans. Finally, there is a need for more research on the potential use of curcumin in combination with other drugs or therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of curcumin can be achieved through various methods, including extraction from turmeric, chemical synthesis, and biosynthesis. Extraction from turmeric is the most common method used to obtain curcumin. This involves the use of solvents such as ethanol or acetone to extract the curcuminoids from the turmeric rhizome. Chemical synthesis involves the use of various reagents to synthesize curcumin from simpler compounds. Biosynthesis involves the use of microorganisms such as bacteria or fungi to produce curcumin.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In addition, curcumin has been studied for its potential use in wound healing and as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
16892-02-7 |
|---|---|
Produktname |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChI-Schlüssel |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Andere CAS-Nummern |
24149-26-6 |
Synonyme |
RHO-ISOHUMULONEB2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



